Cas no 62899-01-8 (N(1),N(3)-diallyl-6-methyluracil)

N(1),N(3)-diallyl-6-methyluracil structure
62899-01-8 structure
Product Name:N(1),N(3)-diallyl-6-methyluracil
CAS No:62899-01-8
MF:C11H14N2O2
MW:206.241062641144
CID:958237
PubChem ID:173882
Update Time:2025-04-19

N(1),N(3)-diallyl-6-methyluracil Chemical and Physical Properties

Names and Identifiers

    • N(1),N(3)-diallyl-6-methyluracil
    • 2,4(1H,3H)-Pyrimidinedione, 6-methyl-1,3-di-2-propenyl-
    • 6-methyl-1,3-bis(prop-2-enyl)pyrimidine-2,4-dione
    • SCHEMBL14128779
    • 62899-01-8
    • 1,3-diallyl-6-methyl-2,4(1H,3H)-pyrimidinedione
    • 1,3-diallyl-6-methyluracil
    • DTXSID50212070
    • Inchi: 1S/C11H14N2O2/c1-4-6-12-9(3)8-10(14)13(7-5-2)11(12)15/h4-5,8H,1-2,6-7H2,3H3
    • InChI Key: VOOOCUYBDURHQI-UHFFFAOYSA-N
    • SMILES: O=C1N(CC=C)C(C=C(C)N1CC=C)=O

Computed Properties

  • Exact Mass: 206.10562
  • Monoisotopic Mass: 206.106
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 4
  • Complexity: 345
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.1
  • Topological Polar Surface Area: 40.6Ų

Experimental Properties

  • Density: 1.078
  • Boiling Point: 293°C at 760 mmHg
  • Flash Point: 116.6°C
  • Refractive Index: 1.513
  • PSA: 40.62
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